molecular formula C14H16N4O4 B4357517 4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4357517
M. Wt: 304.30 g/mol
InChI Key: YEQBRQCFWVRRIZ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxybenzoyl group and a carboxamide group

Properties

IUPAC Name

4-[(3,5-dimethoxybenzoyl)amino]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-18-12(13(15)19)11(7-16-18)17-14(20)8-4-9(21-2)6-10(5-8)22-3/h4-7H,1-3H3,(H2,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQBRQCFWVRRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 1-methyl-1H-pyrazole-5-carboxamide.

    Reaction Conditions: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-[(3,5-Dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzoyl group can be replaced by other substituents under appropriate conditions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

4-[(3,5-Dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-[(3,5-Dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

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